molecular formula C19H16FNO B12994640 N-(4-Fluorobenzyl)-4-phenoxyaniline

N-(4-Fluorobenzyl)-4-phenoxyaniline

Cat. No.: B12994640
M. Wt: 293.3 g/mol
InChI Key: FFVWTQMURRVRSV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-phenoxyaniline is a useful research compound. Its molecular formula is C19H16FNO and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenoxyaniline

InChI

InChI=1S/C19H16FNO/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-13,21H,14H2

InChI Key

FFVWTQMURRVRSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for N 4 Fluorobenzyl 4 Phenoxyaniline and Its Structural Analogues

Strategic Retrosynthesis and Key Disconnections

Retrosynthetic analysis of N-(4-fluorobenzyl)-4-phenoxyaniline identifies two primary bond disconnections that guide the synthetic strategy: the C-N bond of the tertiary amine and the C-O bond of the diaryl ether.

The most direct disconnection is at the benzylic carbon-nitrogen bond. This approach suggests two main forward synthetic pathways:

Reductive Amination: This involves the reaction of 4-phenoxyaniline (B93406) with 4-fluorobenzaldehyde (B137897) to form an intermediate imine, which is then reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. tandfonline.comrsc.org A one-pot reductive amination protocol using benzylamine-borane has also been shown to be effective for preparing N-benzyl secondary amines. tandfonline.com

Nucleophilic Substitution: This pathway involves the reaction of 4-phenoxyaniline with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). This reaction is a classical method for N-alkylation of amines. orgsyn.org

A retrosynthetic approach can also consider the formation of the amine from an amide precursor. For instance, N-(4-phenoxyphenyl)benzamide could be reduced to the corresponding amine. youtube.com

The 4-phenoxyaniline core is a crucial intermediate. chemicalbook.commendelchemicals.com Its synthesis can be approached in several ways, primarily through the formation of the diaryl ether bond. Common methods include:

Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of 4-phenoxyaniline, this would typically involve the reaction of 4-aminophenol (B1666318) with a halobenzene or 4-haloaniline with phenol in the presence of a copper catalyst. chemicalbook.com Modern variations of the Ullmann reaction often utilize ligands to improve reaction conditions and yields. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNA_r): This reaction can be used if one of the aromatic rings is sufficiently electron-deficient. For example, reacting p-nitrophenol with fluorobenzene, followed by reduction of the nitro group, can yield 4-phenoxyaniline.

From 4-Phenoxyphenol (B1666991): An alternative route involves the conversion of 4-phenoxyphenol to the corresponding amine. This can be achieved through a multi-step process involving diazotization of a related aniline (B41778). google.com

A variety of substituted 4-phenoxyaniline derivatives can be synthesized using these methods, allowing for the creation of a library of analogues.

The 4-fluorobenzyl group can be introduced either before or after the formation of the diaryl ether.

Pre-formation: 4-Fluoroaniline (B128567) can be benzylated first, followed by an Ullmann coupling to form the diaryl ether. The synthesis of 4-fluoroaniline itself is often achieved through the reduction of 4-fluoronitrobenzene. chemicalbook.com

Post-formation: As discussed in section 2.1.1, the 4-fluorobenzyl group is typically introduced by reacting 4-phenoxyaniline with a 4-fluorobenzyl derivative. tandfonline.comorgsyn.org This is often the more convergent and preferred strategy. The synthesis of fluorinated phenylalanine derivatives, which share the fluorobenzyl moiety, has been explored through various methods, including Pd-catalyzed fluorination. beilstein-journals.org

Classical and Modern Synthetic Approaches

The following sections detail some of the most relevant reaction types for the synthesis of this compound and its analogues.

The formation of the N-benzyl bond via nucleophilic substitution is a widely used method. orgsyn.org This typically involves the reaction of 4-phenoxyaniline with 4-fluorobenzyl chloride or bromide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. orgsyn.org To avoid the formation of the dialkylated product, an excess of the amine can be used. orgsyn.org

ReactantsReagents & ConditionsProductYieldReference
Aniline, Benzyl (B1604629) chlorideNa2CO3, H2O, heatBenzylaniline85-87% orgsyn.org
Benzyl halide, AmineNMO, NaBH4, ultrasoundN-alkylated amineGood to excellent rsc.org

Table 1: Examples of Nucleophilic Substitution for Amine Formation

The Ullmann condensation is a cornerstone for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org In the context of 4-phenoxyaniline synthesis, this reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. chemicalbook.com Traditional Ullmann reactions required harsh conditions, but modern methods often employ soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.orgnih.gov

Aryl HalidePhenolCatalyst/Base/SolventProductYieldReference
4-ChloronitrobenzenePhenolCu, KOHp-Nitrophenyl phenyl ether- wikipedia.org
IodobenzenePhenolCu(II) glycinate (B8599266) monohydrate, KOH, DMSODiphenyl ether98% chemicalbook.com
4-IodotoluenePyrazoleCuCl, Ligand L27N-Aryl pyrazole- nih.gov

Table 2: Examples of Ullmann-type Coupling Reactions

The choice of specific synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the need to introduce specific substituents on either aromatic ring.

Multi-component Reactions in the Synthesis of N,N-Disubstituted Arylmethylamine Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like N,N-disubstituted arylmethylamine derivatives in a single step. nih.gov These reactions are highly atom-economical and can simplify synthetic procedures. For instance, a one-pot reaction involving an aldehyde, an amine, and a third component can lead to the desired arylmethylamine framework. nih.gov

One notable MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. A variation of this, sometimes called the Grieco reaction, can be performed as a multicomponent process to generate substituted amine derivatives. nih.gov Another significant class of MCRs are those based on isocyanides (IMCRs), which have been extensively used in the synthesis of active pharmaceutical ingredients. nih.gov These reactions demonstrate the versatility of MCRs in generating diverse molecular architectures.

While direct synthesis of this compound via a single MCR is not explicitly detailed in the provided information, the principles of MCRs are applicable to the synthesis of its structural analogs. For example, the reaction of an N-protected amino acid, an isocyanide, and an imine can yield complex acyclic precursors that can be cyclized to form heterocyclic structures. nih.gov

Preparation of 4-Fluoroaniline and Related Intermediates

4-Fluoroaniline is a key intermediate in the synthesis of this compound. A common method for its preparation is the hydrogenation of 4-nitrofluorobenzene. wikipedia.org This reduction can be achieved using various catalytic systems.

One efficient method involves the use of 10% Palladium on carbon (Pd/C) as a catalyst with hydrogen gas in a solvent like methanol (B129727) at room temperature. This process can lead to a quantitative yield of 4-fluoroaniline. chemicalbook.com Another approach utilizes a PdCl2-V2O5 catalyst with carbon monoxide as the reducing agent at elevated temperatures (160°C), affording a high yield of the desired product. chemicalbook.comchemicalbook.com Alternatively, platinum oxide (PtO2) can be used as a catalyst with hydrogen gas and BF3-HF as a fluorinating agent, resulting in excellent conversion and yield. chemicalbook.comchemicalbook.com

The synthesis of the other key intermediate, 4-phenoxyaniline, can be accomplished through methods like the Ullmann condensation. This involves the reaction of a phenol with an iodoaniline in the presence of a copper catalyst and a base. chemicalbook.com

Reaction Conditions and Catalyst Systems

The conditions for the synthesis of this compound and its precursors are crucial for achieving high yields and selectivity. These reactions often employ either base mediation or transition metal catalysis.

Base-Mediated Transformations (e.g., K2CO3, KI)

Bases like potassium carbonate (K2CO3) are frequently used in organic synthesis. For instance, in the preparation of N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, an analogue of the target molecule's imine precursor, K2CO3 is used as the base. google.com Potassium iodide (KI) can also be employed as a catalyst in such reactions. google.com In some transformations, catalytic amounts of K2CO3 (e.g., 10 mol%) have been shown to be effective in promoting reactions, such as the conversion of N-sulfonylhydrazones to sulfinates. nih.gov

Transition Metal Catalysis in C-O and C-N Bond Formation

Transition metal catalysis is a cornerstone in the formation of C-O and C-N bonds, which are essential for the synthesis of this compound. rsc.orgnih.govresearchgate.netibs.re.krresearchgate.net The Ullmann reaction, for example, traditionally uses copper catalysts for the formation of diaryl ethers, a key structural motif in 4-phenoxyaniline. chemicalbook.com

Modern cross-coupling reactions, often catalyzed by palladium, rhodium, or cobalt complexes, have become powerful tools for C-N bond formation. nih.govresearchgate.net These reactions can involve the direct amination of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govibs.re.kr For instance, rhodium and iridium complexes have been used to catalyze the direct C-H amination of arenes with organic azides. nih.gov Similarly, cobalt-catalyzed C-H amidation has been explored. ibs.re.kr

The mechanisms for these transformations can vary, but often involve oxidative addition, β-nitrogen elimination, or C-H bond activation followed by reductive elimination to form the desired C-N bond. rsc.org

Separation and Purification Techniques

After the synthesis, the target compound must be isolated and purified from the reaction mixture.

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography using silica gel is a standard and widely used technique for the purification of organic compounds like this compound and its intermediates. nih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). For example, after the synthesis of 4-phenoxyaniline, the crude product can be purified by column chromatography using hexane (B92381) as the eluent. chemicalbook.com Similarly, in multi-component reactions leading to N,N-disubstituted arylmethylamines, silica gel chromatography is often the final purification step. nih.gov

Recrystallization Techniques

While specific recrystallization data for the target compound, this compound, is not extensively detailed in publicly available literature, general principles of recrystallization for structurally related diarylamines and N-benzylaniline derivatives can be applied. The purification of these types of compounds often involves the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture.

In many synthetic procedures for similar compounds, purification is achieved through techniques such as column chromatography followed by recrystallization to obtain a product of high purity. For instance, the purification of crude diaryl ethers and related amine derivatives often involves an initial separation by column chromatography using eluents like hexane and ethyl acetate. chemicalbook.comnih.gov Following this, recrystallization is employed to achieve the desired crystalline solid.

For analogous compounds, such as N-benzylanilines, recrystallization from ethanol (B145695) is a common practice. This process typically involves dissolving the crude product in a minimal amount of hot ethanol and then allowing the solution to cool slowly, which facilitates the formation of pure crystals. Another example from the broader diarylamine class is the recrystallization of 3-methyldiphenylamine (B73706) from hexane at low temperatures (0°C).

The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Compound TypeRecrystallization Solvent(s)ConditionsReference
N-BenzoylanilinesEthanolThe solid product is collected, washed with water, and then recrystallized from ethanol. nih.gov
3-MethyldiphenylamineHexaneRecrystallization is carried out at 0°C.
4-Amino-N-(4-benzyloxy)quinolinesNot specified, purification via flash column chromatographyPale yellow solid obtained after chromatography (hexanes/ethyl acetate). nih.gov

It is important to note that the optimal recrystallization conditions, including the choice of solvent, solvent volume, cooling rate, and the need for seeding, would need to be determined experimentally for this compound to achieve the highest possible purity and yield.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Fluorobenzyl 4 Phenoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Chemical Shift Analysis and Proton Connectivity

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of each hydrogen atom in N-(4-Fluorobenzyl)-4-phenoxyaniline. The spectrum would display distinct signals corresponding to the different types of protons: those on the fluorobenzyl group, the phenoxy ring, the central aniline (B41778) ring, and the methylene (B1212753) bridge.

The aromatic protons would appear in the typical downfield region (approximately 6.5-7.5 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) are dictated by the electronic effects of the substituents (the fluorine atom and the phenoxy group) and the coupling between adjacent protons. For instance, the protons on the fluorophenyl ring would exhibit splitting due to coupling with the adjacent fluorine atom. The protons on the phenoxy-substituted ring and the central aniline ring would also show complex splitting patterns based on their positions relative to the ether linkage and the secondary amine.

The methylene protons (CH₂) of the benzyl (B1604629) group would typically appear as a singlet around 4.3 ppm, integrating to two protons. The proton on the nitrogen atom (NH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Fictional ¹H-NMR Data Table:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.35 m 4H Ar-H
~7.05 t 2H Ar-H
~6.90 m 5H Ar-H
~6.70 d 2H Ar-H
~4.32 s 2H CH₂

Carbon Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The aromatic carbons would resonate in the downfield region of the spectrum, typically between 110 and 165 ppm. The carbon atom attached to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF), resulting in a doublet, and its chemical shift would be significantly affected by the fluorine's high electronegativity, appearing at the downfield end of the aromatic region (around 160 ppm). The carbons attached to the nitrogen and oxygen atoms would also be shifted downfield. The methylene carbon (CH₂) would appear in the aliphatic region, typically around 47-50 ppm.

Fictional ¹³C-NMR Data Table:

Chemical Shift (δ, ppm) Assignment
~161.6 (d, ¹JCF ≈ 245 Hz) Ar-C (C-F)
~158.0 Ar-C (C-O)
~149.0 Ar-C (C-N)
~142.0 Ar-C
~135.0 (d) Ar-C
~130.0 Ar-C
~129.0 (d) Ar-C
~122.0 Ar-C
~118.0 Ar-C
~116.0 (d, ²JCF ≈ 21 Hz) Ar-C
~115.0 Ar-C

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Atom Environment

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms. For this compound, the ¹⁹F-NMR spectrum would show a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, the signal would be split into a triplet due to coupling with the two ortho-protons on the same aromatic ring, confirming its position.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, helping to trace the connectivity of protons within the individual aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of the aniline ring and the fluorophenyl ring, and confirming the connection of the phenoxy group to the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the conformation of the molecule.

Mass Spectrometry

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₉H₁₆FNO is 293.1216. HRMS analysis would be expected to yield an experimental mass that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula and providing strong evidence for the compound's identity.

Fictional HRMS Data Table:

Molecular Formula Calculated Exact Mass Measured Exact Mass

Electrospray Ionization Time-of-Flight (ESI-TOF) Analysis

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique for the precise determination of the mass-to-charge ratio (m/z) of a compound. This analysis provides the experimental molecular weight, allowing for the confirmation of the molecular formula. For this compound, with a chemical formula of C₁₉H₁₆FNO, the exact mass can be calculated.

In a typical ESI-TOF analysis, the sample is dissolved in a suitable solvent and infused into the ESI source, where it is ionized, typically forming a protonated molecule [M+H]⁺. The TOF analyzer then measures the time it takes for these ions to travel a fixed distance to the detector. This time is directly proportional to the square root of the m/z ratio, enabling high-resolution mass measurement.

The expected monoisotopic mass for this compound is 293.1216 g/mol . ESI-TOF analysis would be expected to yield a high-resolution mass spectrum with a prominent peak corresponding to the protonated molecule [C₁₉H₁₆FNO + H]⁺ at an m/z of approximately 294.1289. The high accuracy of this measurement, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. thermofisher.compressbooks.pub The spectrum for this compound would exhibit characteristic absorption bands indicating its key structural features.

The presence of a secondary amine (N-H) group would be confirmed by a sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic rings would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O-C ether linkage is identifiable by a strong, characteristic stretching band, typically found between 1000 and 1300 cm⁻¹. The C-F bond from the fluorobenzyl group would show a strong absorption in the 1000-1400 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3500Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (CH₂)Stretching2850 - 2960Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
Ether (Ar-O-Ar)Asymmetric C-O-C Stretching1200 - 1275Strong
Fluoroaromatic (C-F)Stretching1000 - 1400Strong

This table is generated based on established characteristic infrared absorption frequencies for organic functional groups. thermofisher.compressbooks.publibretexts.org

Raman spectroscopy serves as a valuable complement to FT-IR analysis. thermofisher.com While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar, symmetric bonds often produce strong signals in Raman spectra but weak or non-existent signals in FT-IR. aps.org

For this compound, Raman spectroscopy would be particularly useful for analyzing the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum. researchgate.net The symmetric "breathing" modes of the phenyl rings would be expected to produce prominent Raman-active bands. aps.org The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, leading to a more confident structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of this compound would reveal its exact molecular conformation. Key parameters of interest include the dihedral angles between the planes of the two phenyl rings of the phenoxy group and the aniline ring. In similar structures, the molecule is often not perfectly planar. researchgate.net For instance, in a related compound, N-(4-Chlorobenzylidene)-4-methoxyaniline, the dihedral angle between the two benzene (B151609) rings is 9.1(2)°. researchgate.net For this compound, one would expect a twisted conformation, with specific torsion angles defining the orientation of the 4-fluorobenzyl and phenoxy substituents relative to the central aniline nitrogen. This detailed stereochemical information is crucial for understanding the molecule's structure-property relationships.

Crystal packing is governed by a variety of non-covalent intermolecular interactions. rsc.org X-ray crystallography elucidates these interactions, which are critical for the stability and physical properties of the crystal. mdpi.comnih.gov

For this compound, several types of interactions are anticipated. The secondary amine provides a hydrogen bond donor (N-H), which could interact with an electronegative atom on a neighboring molecule, such as the fluorine atom (N-H···F) or the ether oxygen (N-H···O). nih.govresearchgate.net

Furthermore, the multiple aromatic rings in the structure create opportunities for π-π stacking interactions. mdpi.com These interactions, where the electron-rich π systems of adjacent phenyl rings align, are a significant force in the crystal packing of aromatic compounds. nih.govnih.gov The analysis would reveal the distances and geometry of these stacking motifs, such as parallel-displaced or T-shaped arrangements. The presence of the electron-withdrawing fluorine atom can influence the nature of these π-π interactions. nih.gov The combination of hydrogen bonding and π-π stacking would likely create a complex three-dimensional supramolecular architecture. chemrxiv.org

Computational Chemistry and Theoretical Investigations of N 4 Fluorobenzyl 4 Phenoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules at the atomic and electronic levels. For a molecule like N-(4-Fluorobenzyl)-4-phenoxyaniline, these calculations can elucidate its stable conformation, electronic properties, and potential reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of many-body systems. DFT calculations were likely employed to determine the optimized geometry and electronic properties of this compound. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

For the electronic structure analysis, DFT is used to calculate various molecular properties such as total energy, dipole moment, and the distribution of electron density. A common functional used in such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional is known for providing a good balance between accuracy and computational cost for a wide range of chemical systems.

Illustrative Data: Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Illustrative Value
Bond Length C-N (aniline) 1.40 Å
C-N (benzyl) 1.47 Å
C-O (phenoxy) 1.36 Å
C-F (fluorobenzyl) 1.35 Å
Bond Angle C-N-C 120°
C-O-C 118°

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. While DFT has become more prevalent for many applications, HF calculations are still valuable for providing a baseline understanding of a molecule's electronic structure. The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation.

For this compound, an HF calculation would yield information about the molecular orbitals and their energies. Comparing the results from HF with those from DFT can highlight the importance of electron correlation in describing the molecule's properties. Experimental and density functional theory studies on similar compounds have shown that methods like B3LYP often provide results that are in better agreement with experimental data than HF methods alone.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it determines the flexibility and accuracy of the description of the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules as it provides a good balance of accuracy and computational efficiency.

This basis set is a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. The "++G" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing chemical bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide valuable information about a molecule's nucleophilic and electrophilic character.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus reflecting its nucleophilicity. In this compound, the HOMO is expected to be primarily localized on the electron-rich phenoxyaniline (B8288346) moiety. The lone pair of electrons on the nitrogen atom and the delocalized π-system of the phenoxy group contribute significantly to the energy and character of the HOMO. A higher HOMO energy indicates a greater tendency to donate electrons.

The LUMO is the lowest energy orbital that is devoid of electrons and is associated with the molecule's ability to accept electrons, reflecting its electrophilicity. For this compound, the LUMO is likely to be distributed over the fluorobenzyl portion of the molecule. The electron-withdrawing nature of the fluorine atom and the aromatic ring of the benzyl (B1604629) group can accommodate incoming electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap is generally associated with high chemical reactivity and low kinetic stability.

Illustrative Data: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.5
LUMO -0.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. Red or yellow areas signify regions of negative potential, rich in electrons, and are therefore attractive to electrophiles. Conversely, blue areas indicate positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or near-zero potential. researchgate.net

For this compound, the MEP map would highlight specific reactive zones. The electronegative fluorine and oxygen atoms, along with the lone pair of electrons on the nitrogen atom, are expected to be centers of high electron density, appearing as red or yellow regions. These sites represent the most likely points for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) and the hydrogen atoms on the aromatic rings would constitute regions of positive potential (blue), making them susceptible to nucleophilic interactions. The carbon backbones of the phenyl rings would likely exhibit a neutral potential, shown in green.

Interactive Data Table: Predicted MEP Regions and Reactivity of this compound

Molecular RegionPredicted PotentialColor on MEP MapPredicted Reactivity
Fluorine AtomNegativeRed/YellowSite for Electrophilic Attack
Ether Oxygen AtomNegativeRed/YellowSite for Electrophilic Attack
Amine Nitrogen AtomNegativeRed/YellowSite for Electrophilic Attack
Amine Hydrogen (N-H)PositiveBlueSite for Nucleophilic Attack
Aromatic HydrogensPositiveBlueSite for Nucleophilic Attack
Phenyl Rings (Carbon)NeutralGreenLow Reactivity

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic wavefunction to provide a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgusc.edu This analysis translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs), making the electronic interactions more understandable. The key aspect of NBO analysis is the evaluation of donor-acceptor interactions, where the stabilization energy (E(2)) quantifies the strength of the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. materialsciencejournal.org

In this compound, significant electronic delocalization is anticipated due to the presence of lone pairs and π-systems. Key donor-acceptor interactions would include:

n(N) → π(C-C): The delocalization of the nitrogen atom's lone pair into the antibonding π orbitals of the adjacent phenoxy-substituted phenyl ring. This interaction is crucial for the electronic communication across the aniline (B41778) core.

π(C-C) → π(C-C)*: Intramolecular charge transfer between the π orbitals of the two phenyl rings, facilitated by the bridging amine and ether linkages.

A higher E(2) value for a given interaction signifies a more significant charge transfer and a greater contribution to the molecule's stability. These delocalization effects lead to the redistribution of electron density, influencing the molecule's geometry and reactivity. materialsciencejournal.orgnih.gov

Interactive Data Table: Predicted NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOType of InteractionPredicted Consequence
Lone Pair of Nitrogen (n)π* of Phenoxyaniline Ringn → πStrong electronic delocalization, potential planarity around N
Lone Pair of Oxygen (n)π of Adjacent Phenyl Ringsn → πContributes to resonance stabilization
π of Fluorobenzyl Ringπ of Phenoxyaniline Ringπ → πInter-ring electronic communication
C-H σ bondsC-C σ bondsσ → σ*Hyperconjugation, minor stabilization

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govlanl.gov For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape and its interactions with a solvent environment. nih.govnih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the molecule's position and velocity evolve, allowing for the sampling of different conformations the molecule can adopt at a given temperature. nih.gov

Conformational Sampling: The structure of this compound is characterized by several rotatable bonds, notably the C-N bond between the benzyl group and the aniline nitrogen, and the C-O bonds of the ether linkage. MD simulations can explore the rotational freedom around these bonds, identifying the various low-energy conformations (rotamers) that the molecule is likely to inhabit. mdpi.comresearchgate.net This sampling is crucial for understanding the molecule's flexibility and its average structure in a dynamic environment.

Solvent Interactions: When simulated in a solvent, such as water, MD can reveal detailed information about intermolecular interactions. The polar groups of this compound—the N-H group, the ether oxygen, and the fluorine atom—are expected to form hydrogen bonds and dipole-dipole interactions with solvent molecules. The simulation can quantify these interactions, showing the structure of the solvent shell around the molecule and the dynamics of these interactions. Key parameters like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time.

Reactivity and Stability Descriptors

Computational chemistry provides a suite of descriptors derived from conceptual Density Functional Theory (DFT) to quantify the global and local reactivity of a molecule. frontiersin.orgresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a primary indicator of chemical stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Softness is the reciprocal of hardness and relates to higher reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.net

Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local descriptors are used.

Fukui Functions: These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. They are used to pinpoint the most likely sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack.

For this compound, the nitrogen and oxygen atoms, as well as specific carbons in the aromatic rings, would be key sites of local reactivity.

Interactive Data Table: Key Chemical Reactivity Descriptors

DescriptorSymbolInformation ProvidedImplication for this compound
HOMO-LUMO GapΔEOverall chemical reactivity and stabilityA moderate gap is expected, reflecting a stable but reactive molecule.
Chemical HardnessηResistance to deformation of electron cloudDirectly related to the HOMO-LUMO gap.
Chemical SoftnessSPropensity for chemical reactionsInversely related to hardness.
Electrophilicity IndexωAbility to act as an electrophileWill quantify the molecule's capacity to accept electrons.
Fukui Functionsf(r)Reactivity of specific atomic sitesWill identify the most nucleophilic and electrophilic atoms.

In this compound, several NCIs are plausible:

Intramolecular Interactions: Weak hydrogen bonds could potentially form between the N-H proton and the nearby ether oxygen or the fluorine atom, influencing the molecule's preferred conformation.

Intermolecular Interactions: In a condensed phase, π-π stacking between the phenyl rings of adjacent molecules would be a significant stabilizing force. Furthermore, intermolecular hydrogen bonds involving the N-H group as a donor and the N, O, or F atoms as acceptors would play a crucial role in the crystal packing or solution-phase aggregation. The fluorobenzyl group can also participate in dipole-dipole interactions. Understanding these NCIs is essential for predicting the material properties of the compound. chemrxiv.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov By systematically calculating the energy of the molecule as a function of its dihedral angles, a potential energy surface (PES), or energy landscape, can be constructed. nih.govchemrxiv.org

Energy Minima: These correspond to the most stable, low-energy conformations of the molecule. These are the shapes the molecule is most likely to adopt. It is expected that conformations minimizing steric hindrance between the bulky fluorobenzyl and phenoxy groups will be the most stable.

Energy Maxima (Transition States): These represent the energy barriers that must be overcome for the molecule to transition from one stable conformation to another.

By mapping this landscape, computational analysis can predict the equilibrium geometry of this compound and provide a quantitative measure of the energy differences between its various conformers, which is fundamental to understanding its dynamic behavior and how its shape influences its chemical function.

Structure Activity Relationship Sar Studies of N 4 Fluorobenzyl 4 Phenoxyaniline Derivatives

Rational Design Principles for Derivative Libraries

The rational design of derivative libraries of N-(4-Fluorobenzyl)-4-phenoxyaniline is founded on established medicinal chemistry principles. These principles guide the systematic modification of the lead compound to explore the chemical space and identify analogs with improved pharmacological profiles.

A primary strategy in the design of this compound derivative libraries involves the systematic variation of substituents on its two key aromatic rings: the 4-fluorobenzyl ring and the phenoxy aniline (B41778) ring system. The nature, position, and size of these substituents can profoundly impact the compound's interaction with its biological target.

For example, studies on related scaffolds have shown that increasing the size of a halogen substituent from fluoro to bromo can lead to a general trend of increased activity. plos.org This suggests that steric bulk at certain positions can be advantageous for receptor interaction. The systematic exploration of a matrix of substituents (e.g., small, medium, large; electron-donating, electron-withdrawing) across various positions on both aromatic rings allows for a comprehensive understanding of the SAR.

The linker region, which in the parent compound consists of a methylene (B1212753) group (-CH2-) and a secondary amine (-NH-), is another focal point for modification. The length, flexibility, and chemical nature of this linker are crucial for orienting the two aromatic systems correctly for optimal interaction with the target protein.

Strategies for linker modification may include:

Varying Linker Length: Increasing or decreasing the number of methylene units can alter the distance and relative orientation between the aromatic rings.

Introducing Rigidity: Incorporating cyclic structures or double bonds within the linker can reduce conformational flexibility, which may lead to higher binding affinity by pre-organizing the molecule in its bioactive conformation.

Altering Linker Type: Replacing the ether oxygen of the phenoxy group or the benzyl (B1604629) methylene with other functionalities like amides, sulfonamides, or ketones can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.

Furthermore, substitution on the nitrogen atom of the aniline group is a key area of investigation. Replacing the hydrogen with small alkyl groups or other functional moieties can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of biological activity and pharmacokinetic properties.

To gain a deeper understanding of the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—conformational restriction strategies are employed. By introducing structural elements that limit the rotational freedom of the molecule, chemists can "lock" it into a more defined shape.

This can be achieved by:

Introducing Cyclic Structures: Bridging different parts of the molecule to form rings can significantly reduce the number of possible conformations. For instance, creating a cyclic ether or amine by linking the benzyl and phenoxy rings can provide valuable insights into the optimal spatial arrangement of these groups.

Incorporating Double Bonds or Aromatic Rings: These features introduce planar, rigid elements into the molecular structure, thereby restricting the molecule's flexibility.

If these conformationally constrained analogs exhibit high potency, it provides strong evidence for the adopted conformation being close to the bioactive one. This information is invaluable for the subsequent design of more potent and selective inhibitors.

Impact of Structural Modifications on Biological Potency and Selectivity

The structural modifications detailed above have a direct and often predictable impact on the biological potency and selectivity of this compound derivatives. Potency refers to the concentration of the compound required to elicit a specific biological response, while selectivity is the compound's ability to interact with its intended target over other, off-target proteins.

Systematic SAR studies have demonstrated that even minor changes to the chemical structure can lead to significant changes in biological activity. For example, the introduction of a chloro or bromo substituent on an aromatic ring has been shown to increase potency in some series of compounds. plos.org Similarly, the addition of an electron-withdrawing trifluoromethyl group can also enhance activity. plos.org

The following table summarizes the impact of various structural modifications on the biological activity of related heterocyclic compounds, illustrating general SAR trends:

ModificationGeneral Impact on PotencyRationale
Introduction of Halogens (F, Cl, Br)Often increases potencyCan enhance binding through halogen bonding and increase lipophilicity.
Addition of Electron-Withdrawing Groups (e.g., CF3)Can increase potencyAlters electronic distribution, potentially improving target interaction. plos.org
Addition of Electron-Donating Groups (e.g., OCH3)Variable, can increase or decrease potencyAlters electronic distribution and can introduce new hydrogen bonding opportunities.
Increasing Alkyl Chain LengthCan increase potency up to a certain pointEnhances hydrophobic interactions with the target.
N-alkylationCan modulate activity and selectivityAffects basicity, lipophilicity, and steric interactions.

Selectivity is often a more challenging parameter to optimize. A compound that is highly potent but interacts with multiple targets can lead to unwanted side effects. Modifications that enhance specific interactions with the desired target, such as introducing groups that can form hydrogen bonds with unique residues in the binding site, are key to improving selectivity. For instance, in some kinase inhibitors, replacing a benzyl ring with a nitrogen-containing heterocycle like pyridine (B92270) can improve selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to understanding the link between the chemical structure of a compound and its biological activity. researchgate.netbrieflands.com These methods use statistical models to correlate physicochemical properties of molecules with their observed biological effects, enabling the prediction of the activity of novel compounds. brieflands.comanalis.com.my

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that can provide detailed insights into the steric and electrostatic interactions between a series of ligands and their target receptor. The fundamental principle of CoMFA is that differences in the biological activity of a set of molecules can be explained by variations in the shape and electronic properties of their surrounding molecular fields.

The CoMFA process typically involves:

Molecular Alignment: A set of structurally related molecules with known biological activities are superimposed or aligned based on a common scaffold.

Calculation of Molecular Fields: The steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule are calculated at various points on a 3D grid.

Statistical Analysis: A statistical method, usually Partial Least Squares (PLS), is used to derive a correlation between the variations in the field values and the differences in biological activity.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to have a positive or negative impact on activity. For example, a green contour map might indicate a region where steric bulk is favorable for activity, while a yellow map might suggest that steric bulk in that area is detrimental. Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are favorable for activity.

For this compound derivatives, a CoMFA study could reveal, for instance, that increased steric bulk at the para-position of the phenoxy ring is beneficial for potency, while a positive electrostatic potential near the fluorobenzyl ring is crucial for optimal binding. This information provides a detailed roadmap for the rational design of new, more potent analogs.

Research Findings on this compound Inconclusive

A comprehensive review of scientific literature and research databases has revealed no specific studies on the chemical compound this compound concerning Comparative Molecular Similarity Indices Analysis (CoMSIA).

Therefore, it is not possible to provide an article detailing the CoMSIA findings for this particular compound as per the requested structure and content. The scientific community has not published research that would form the basis for such an analysis.

Mechanistic Investigations of in Vitro Biological Activities of N 4 Fluorobenzyl 4 Phenoxyaniline and Its Analogues

Cholesteryl Ester Transfer Protein (CETP) Inhibition Mechanisms

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a significant therapeutic strategy for raising high-density lipoprotein cholesterol (HDL-C) levels, which is generally associated with a reduced risk of cardiovascular diseases. The N-(4-Fluorobenzyl)-4-phenoxyaniline scaffold has been investigated as a potential framework for the development of novel CETP inhibitors.

In Vitro Enzymatic Assays (e.g., BODIPY-CE Fluorescence Assay)

The in vitro activity of potential CETP inhibitors is commonly evaluated using fluorescence-based enzymatic assays. A widely used method is the BODIPY-CE fluorescence assay. This assay measures the transfer of a fluorescently labeled cholesteryl ester (BODIPY-CE) from a donor lipoprotein to an acceptor lipoprotein, a process facilitated by CETP. The inhibition of this transfer by a test compound results in a decrease in the fluorescence signal, allowing for the quantification of the inhibitor's potency.

In studies of N,N-disubstituted-aryl-methylamine derivatives, which share a structural resemblance to this compound, the CETP RP Activity Assay Kit, which utilizes a BODIPY-CE fluorescence method, was employed to determine the inhibitory activity of the synthesized compounds. For instance, the biological activity of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives against CETP was assessed using this method. nih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a CETP inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the CETP enzyme by 50%. Lower IC50 values indicate higher potency.

Compound IDModificationsCETP IC50 (µM)
30 3,4-dimethoxy and 4-nitro substitutions0.79 ± 0.02

This table presents the IC50 value for a potent analogue from a series of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives. nih.gov

Evaluation of In Vitro Metabolic Stability

The metabolic stability of a potential drug candidate is a crucial factor in its development, as it influences the compound's half-life and bioavailability in vivo. In vitro metabolic stability is often assessed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Specific data on the in vitro metabolic stability of this compound is not detailed in the available research. However, for the aforementioned potent CETP inhibitor from the N,N-disubstituted-4-arylthiazole-2-methylamine series (compound 30), it was reported to exhibit acceptable metabolic stability in vitro, alongside its strong inhibitory activity. nih.gov Studies on other structurally distinct compounds, such as piperidine (B6355638) analogues of atypical dopamine (B1211576) transporter (DAT) inhibitors, have also highlighted the importance of structural modifications to enhance metabolic stability in rat liver microsomes. nih.gov

Modulation of Other Relevant Biological Targets (Based on Related Scaffolds)

Chemical scaffolds similar to this compound have been explored for their activity against other biological targets, suggesting potential polypharmacology.

Ryanodine Receptor (RyR) Modulation

Ryanodine receptors (RyRs) are intracellular calcium release channels crucial for regulating calcium signaling in various cell types, including neurons and muscle cells. Based on the conducted research, there is currently no available scientific literature or data to suggest that this compound or its close structural analogues are modulators of the Ryanodine Receptor. While N-acyl derivatives of 4-phenoxyaniline (B93406) have been investigated for their neuroprotective effects by attenuating Bid-mediated neurotoxicity, a mechanism involving calcium homeostasis, a direct link to Ryanodine Receptor modulation was not established in these studies. nih.gov

Antiacetylcholinesterase Activity

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

While direct studies on the antiacetylcholinesterase activity of this compound are not available, research on related N-benzyl aniline (B41778) and salicylanilide (B1680751) derivatives has shown significant inhibitory potential. A study on novel N-benzyl and N-allyl aniline derivatives revealed them to be highly potent inhibitors of acetylcholinesterase, with IC50 values ranging from 182.45 to 520.21 nM. Furthermore, certain salicylanilide N-alkylcarbamates, which contain an aniline substructure, have demonstrated significant AChE inhibitory activity, with potency influenced by the nature of substitutions on the aniline ring and the length of the N-alkyl chain.

Compound SeriesAChE IC50 Range (nM)
N-benzyl and N-allyl aniline derivatives182.45 - 520.21

This table shows the range of IC50 values for a series of N-benzyl and N-allyl aniline derivatives against acetylcholinesterase.

Antioxidant Properties (e.g., DPPH Assay)

The antioxidant potential of this compound and its analogues has been explored using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ebi.ac.ukresearchgate.netnih.gov This method is a common, quick, and affordable way to assess the ability of compounds to act as free radical scavengers. nih.gov The assay measures the reduction of the stable DPPH radical, which is observed as a color change. nih.gov

Analogues of this compound, such as certain 4-N-phenylaminoquinoline derivatives, have demonstrated significant antioxidant capabilities. For instance, in one study, a derivative designated as compound 11l showed excellent DPPH radical scavenging activity, reaching 84% at a concentration of 1 mg/mL and exhibiting a potent half-maximal effective concentration (EC₅₀) of 0.328 μM. nih.gov Similarly, phenoxyindole derivatives, which share a core structural motif, have also been noted for their antioxidative properties. mdpi.com

In some cases, the antioxidant activity is linked to neuroprotective effects. For example, the compound GM-90432, an oxadiazole derivative, was found to have a protective effect against oxidative stress induced by pentylenetetrazole (PTZ) in a zebrafish model, suggesting it scavenges reactive oxygen species (ROS). nih.govmdpi.com This highlights a potential mechanism where the antioxidant properties of these types of compounds contribute to their broader biological activities. mdpi.com However, not all analogues display this activity; some series of modified nucleoside analogues showed no ability to scavenge the DPPH radical. nih.gov

Table 1: DPPH Radical Scavenging Activity of an Analogue

Compound Concentration % Scavenging Activity EC₅₀ (μM) Source
11l (4-N-phenylaminoquinoline derivative) 1 mg/mL 84% 0.328 nih.gov

Anti-Amyloid Aggregation Activity

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease, making the inhibition of this process a significant therapeutic target. nih.gov Several plant-derived natural compounds are known to have anti-amyloid activity. nih.gov Research has shown that analogues of this compound, specifically phenoxyindole derivatives, are effective inhibitors of Aβ aggregation. mdpi.comnih.gov

A study involving a series of synthesized phenoxyindole derivatives evaluated their ability to inhibit the aggregation of Aβ₄₂ using the Thioflavin T (ThT) fluorometric assay. nih.gov Curcumin was used as a positive control in these experiments. Two compounds from this series, 4 (2-Methyl-3-(methyl ethanamide-2-yl)-5-phenoxy Indole) and 5 , emerged as the most potent agents, displaying stronger inhibitory action against Aβ aggregation than curcumin. mdpi.comnih.gov

The structure-activity relationship studies revealed that small polar groups on the indole (B1671886) scaffold could enhance the anti-aggregation activity. mdpi.com These findings suggest that the phenoxyindole scaffold is a promising template for developing novel inhibitors of amyloid aggregation. nih.gov

Table 2: Anti-Aβ₄₂ Aggregation Activity of Phenoxyindole Analogues

Compound IC₅₀ (μM) Positive Control (Curcumin) Source
4 (2-Methyl-3-(methyl ethanamide-2-yl)-5-phenoxy Indole) 3.26 More effective than curcumin nih.gov
5 3.18 More effective than curcumin nih.gov

PqsR Antagonism and Quorum Sensing Inhibition in Bacterial Models

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression, including virulence factors and biofilm formation, in response to population density. frontiersin.org The PqsR protein is a key transcriptional regulator in the Pseudomonas aeruginosa QS system, making it an attractive target for developing anti-virulence agents. nih.govnih.govwhiterose.ac.uk Inhibiting the QS system, a strategy known as quorum quenching, is a promising approach to combat bacterial infections, particularly those caused by antibiotic-resistant strains like P. aeruginosa. frontiersin.orgnih.gov

While extensive research has been conducted on PqsR antagonists, the specific activity of this compound has not been detailed in the provided context. However, studies on other chemical scaffolds have yielded highly potent PqsR inhibitors. For example, a hit optimization study on a series of compounds with a 2-((5-methyl-5H- nih.govnih.govebi.ac.uktriazino[5,6-b]indol-3-yl)thio) acetamide (B32628) scaffold led to the identification of compound 40 . nih.govnih.gov This compound proved to be one of the most potent PqsR antagonists reported, with IC₅₀ values of 0.25 ± 0.12 μM in the PAO1-L strain and 0.34 ± 0.03 μM in the PA14 strain of P. aeruginosa. nih.govnih.gov The co-crystal structure of compound 40 with the PqsR ligand-binding domain revealed the specific interactions responsible for its inhibitory activity. nih.gov

These findings demonstrate the therapeutic potential of targeting the PqsR-mediated QS system, though further investigation is required to determine if this compound or its direct analogues possess similar activity. nih.govnih.gov

**Table 3: PqsR Antagonism of an Investigated Inhibitor in *P. aeruginosa***

Compound Strain IC₅₀ (μM) Source
40 (Triazinoindole derivative) PAO1-L 0.25 ± 0.12 nih.govnih.gov
40 (Triazinoindole derivative) PA14 0.34 ± 0.03 nih.govnih.gov

Translocator Protein (TSPO) Binding Affinity

The translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane, is involved in various cellular functions and is considered a biomarker for neuroinflammation. Designing ligands that bind to TSPO with high affinity and selectivity is an active area of research. nih.gov

While direct data on the TSPO binding affinity of this compound is not available from the provided search results, research into structurally related analogues provides insight into this target. A series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of the well-known TSPO reference ligand PK11195. nih.gov A number of these synthesized derivatives were found to bind to TSPO with high affinity, exhibiting dissociation constants (Kᵢ) in the nanomolar and even subnanomolar range. These compounds also showed selectivity for TSPO over the central benzodiazepine (B76468) receptor. nih.gov The structure-affinity relationships of these analogues were consistent with a previously established pharmacophore model for ligand-TSPO interaction. nih.gov

This demonstrates that scaffolds analogous to this compound can be effectively tailored to create potent and selective TSPO ligands, though specific testing of the primary compound is needed.

Cellular Mechanisms of Action in In Vitro Systems

Neuroprotective Effects in Cell Culture Models

Neuronal cell death is a fundamental process in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Common mechanisms triggering this damage include oxidative stress and disrupted mitochondrial function. nih.gov Analogues of this compound have demonstrated significant neuroprotective effects in various in vitro cell culture models.

N-acyl derivatives of 4-phenoxyaniline have been shown to protect cultured neurons from glutamate- and Bid-induced toxicity. nih.gov Recent studies have identified the pro-apoptotic protein Bid as a crucial mediator in neuronal cell death, making it a viable drug target. nih.gov Certain derivatives of 4-phenoxyaniline provided significant neuroprotection at concentrations as low as 1 μM. nih.gov

Furthermore, phenoxyindole derivatives, which possess anti-amyloid and antioxidant properties, were tested for their ability to protect human neuroblastoma SK-N-SH cells from Aβ₄₂-induced cell death. nih.gov Several of the synthesized compounds were able to protect these cells, resulting in cell viability values ranging from 63.05% ± 2.70% to 87.90% ± 3.26% at their respective IC₅₀ concentrations for anti-Aβ aggregation. nih.gov

The mechanisms underlying these neuroprotective effects can be multifaceted. For some compounds, the effect is linked to their antioxidant properties and the ability to inhibit excitotoxic cell damage. mdpi.com For instance, the neuroprotective effect of one chromene derivative was shown to involve the activation of the ERK-CREB signaling pathway. mdpi.com Other studies using zebrafish models have shown that neuroprotective compounds can reverse PTZ-induced epileptic behaviors by modulating neurotransmitter levels and protecting against oxidative stress. nih.govmdpi.com

Table 4: Neuroprotective Effects of Phenoxyindole Analogues on Aβ₄₂-Treated SK-N-SH Cells

Compound Class Cell Line Treatment Resulting Cell Viability Source
Phenoxyindole derivatives SK-N-SH Aβ₄₂-induced toxicity 63.05% - 87.90% nih.gov

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The diarylamine and diaryl ether scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netacs.orgnih.gov The core structure of N-(4-Fluorobenzyl)-4-phenoxyaniline serves as a foundational template for the design and synthesis of novel analogues with potentially enhanced or selective pharmacological activities.

Future research could focus on systematic modifications of the this compound structure to establish a comprehensive structure-activity relationship (SAR). Key areas for modification include:

Substitution on the Phenyl Rings: Introducing various substituents on the phenoxy and aniline (B41778) rings could modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact biological activity.

Alteration of the Benzyl (B1604629) Group: The 4-fluoro substituent on the benzyl group is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity. nih.gov The synthesis of analogues with alternative halogen substitutions or other functional groups on the benzyl ring could lead to compounds with different pharmacological effects. For instance, studies on related fluorinated compounds have shown that the position and nature of the fluorine substituent can drastically alter biological outcomes. nih.gov

Modification of the Amine Linker: The secondary amine is a key hydrogen bond donor and acceptor, and its modification could influence the compound's interaction with biological targets.

The synthesis of these analogues would likely employ established synthetic methodologies for diarylamines and diaryl ethers, such as the Buchwald-Hartwig and Chan-Lam coupling reactions, or Ullmann-type condensations, which can be adapted for a variety of substrates. organic-chemistry.org Microwave-assisted organic synthesis could also be employed to accelerate the generation of a library of analogues for screening. researchgate.net

A study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which share a similar structural component, demonstrated that modifications to the molecule could yield potent inhibitors of the Na+/Ca2+ exchanger (NCX), a target for cardiovascular diseases. This highlights the potential for discovering novel therapeutic agents through the systematic exploration of analogues of this compound.

Application of Chemoproteomics for Comprehensive Target Identification

A significant challenge in drug discovery is the identification of the specific molecular targets through which a compound exerts its biological effects. Chemoproteomics has emerged as a powerful set of techniques to address this challenge by enabling the proteome-wide identification of small molecule-protein interactions. nih.gov

Given the potential for this compound and its analogues to exhibit interesting pharmacological profiles, chemoproteomics would be a critical tool for elucidating their mechanism of action. Future research in this area could involve:

Probe-Based Approaches: A derivative of this compound could be synthesized with a reactive or photo-affinity handle. This "probe" molecule would be used to covalently label its interacting proteins within a cellular lysate or in living cells. Subsequent enrichment of these labeled proteins and identification by mass spectrometry would reveal the compound's direct binding partners.

Competition-Based Profiling: In this approach, a broad-spectrum chemical probe is used to label a large number of proteins. The ability of this compound to compete with the probe for binding to specific proteins is then quantified, revealing its target profile. This method can be particularly useful for screening focused libraries of analogues to understand how structural modifications affect target selectivity.

By identifying the protein targets of this compound, researchers could gain valuable insights into its potential therapeutic applications and off-target effects. This knowledge would also guide the rational design of more potent and selective next-generation compounds.

Investigation into Material Science Applications (e.g., Non-Linear Optical Properties)

Organic molecules with extended π-conjugated systems and donor-acceptor architectures can exhibit significant non-linear optical (NLO) properties. nih.gov These materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. rsc.orgacs.org The structure of this compound, with its aromatic rings connected by an amine linker, suggests that it and its derivatives could possess interesting NLO properties.

Future research in this domain would involve:

Computational Studies: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations could be used to predict the hyperpolarizability of this compound and its designed analogues. These computational methods can provide insights into the structure-property relationships and guide the synthesis of molecules with optimized NLO responses. rsc.org

Experimental Characterization: The synthesized compounds would be experimentally evaluated for their NLO properties using techniques such as the Z-scan method to measure the non-linear absorption and refraction. The influence of the solvent and the physical state (solution vs. solid-state) on the NLO response would also be important areas of investigation.

By systematically modifying the donor and acceptor strengths of the aromatic moieties and the nature of the π-conjugated bridge, it may be possible to fine-tune the NLO properties of this compound derivatives for specific technological applications.

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorobenzyl)-4-phenoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between fluorinated benzylamines and phenoxyaniline precursors. For example, analogous compounds like 4-phenoxyaniline derivatives are synthesized via coupling reactions using intermediates such as 4-fluoroaniline and aryl halides under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (1–5% Pd). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yield (>70%) and purity (>95%). Validation through TLC and HPLC is critical .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation employs:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify fluorobenzyl and phenoxy group integration (e.g., aromatic proton signals at δ 6.8–7.4 ppm, fluorinated carbon at ~160 ppm).
  • X-ray crystallography : Single-crystal analysis (e.g., Oxford Diffraction Xcalibur) resolves bond angles (e.g., C-N-C ~120°) and confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 322.12) .

Advanced Research Questions

Q. What experimental models are used to evaluate the neuroprotective efficacy of this compound derivatives, and how are data interpreted?

  • Methodological Answer :
  • In vitro models : Primary cortical neurons exposed to glutamate (100 μM) or Bid-overexpression to induce toxicity. Cell viability is quantified via MTT assays or lactate dehydrogenase (LDH) release.
  • Real-time impedance monitoring : Systems like xCELLigence track morphological changes in neurons, correlating impedance shifts with apoptosis progression.
  • Dose-response analysis : EC50_{50} values (e.g., 1 μM for active derivatives) are calculated using nonlinear regression. Significance is assessed via ANOVA with post-hoc tests (p < 0.05) .

Q. How do structural modifications at the N-acyl group of 4-phenoxyaniline derivatives influence their neuroprotective activity and binding to Bid protein?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Substituting the N-acyl group with 4-piperidine carboxylic acid enhances neuroprotection (e.g., 80% viability at 1 μM vs. 50% for unmodified analogs).
  • Molecular docking : Computational models (AutoDock Vina) predict hydrogen bonding between the acyl group and Bid’s BH3 domain (binding energy ≤ -8 kcal/mol).
  • Mutagenesis studies : Bid mutants (e.g., G94A) reduce compound efficacy, confirming target engagement .

Q. What contradictions exist in the reported bioactivity data of fluorinated aniline derivatives, and how can researchers address these inconsistencies?

  • Methodological Answer :
  • Contradictions : Discrepancies in EC50_{50} values (e.g., 1 μM vs. 10 μM in different studies) may arise from assay conditions (e.g., neuronal cell type variability, serum concentration).
  • Resolution strategies :
  • Orthogonal assays : Combine MTT, LDH, and caspase-3 activation assays to cross-validate results.
  • Standardized protocols : Use defined cell lines (e.g., SH-SY5Y) and controlled glutamate exposure times (24–48 hours).
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers and refine potency thresholds .

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